1-Bromo-2-(1-isocyanatocyclopentyl)benzene
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Overview
Description
1-Bromo-2-(1-isocyanatocyclopentyl)benzene is an organic compound with the molecular formula C12H12BrNO This compound features a benzene ring substituted with a bromine atom and a cyclopentyl group bearing an isocyanate functional group
Preparation Methods
The synthesis of 1-Bromo-2-(1-isocyanatocyclopentyl)benzene typically involves multi-step organic reactions. One common method starts with the bromination of benzene to form bromobenzene. The bromobenzene then undergoes a Friedel-Crafts alkylation with cyclopentyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 1-bromo-2-cyclopentylbenzene.
Chemical Reactions Analysis
1-Bromo-2-(1-isocyanatocyclopentyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium iodide in acetone.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1-Bromo-2-(1-isocyanatocyclopentyl)benzene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(1-isocyanatocyclopentyl)benzene largely depends on the functional groups present. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isocyanate group can react with nucleophiles to form stable products. These reactions are facilitated by the electronic properties of the benzene ring and the substituents attached to it .
Comparison with Similar Compounds
1-Bromo-2-(1-isocyanatocyclopentyl)benzene can be compared with other similar compounds such as:
Bromobenzene: A simpler compound with only a bromine substituent on the benzene ring.
1-Bromo-2-chlorobenzene: Another halogenated benzene derivative with both bromine and chlorine substituents.
Phenyl isocyanate: A compound with an isocyanate group directly attached to the benzene ring.
Biological Activity
1-Bromo-2-(1-isocyanatocyclopentyl)benzene is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom and an isocyanate functional group attached to a cyclopentyl ring. The presence of these functional groups influences its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C12H12BrN2O |
Molecular Weight | 283.14 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The isocyanate group is known to react with nucleophilic sites in proteins, potentially inhibiting enzyme activity.
- Cellular Signaling: Compounds with isocyanate groups can interfere with signaling pathways, affecting processes such as cell proliferation and apoptosis.
Toxicity and Safety Profile
Research indicates that compounds containing isocyanates can exhibit significant toxicity. For instance:
- Mutagenicity: Some studies have shown that isocyanates can induce mutations in bacterial and mammalian cells, raising concerns about their carcinogenic potential.
- Respiratory Effects: Exposure to isocyanates can lead to respiratory issues, including asthma and other pulmonary conditions.
Case Study 1: In Vitro Analysis
A study investigating the cytotoxic effects of various brominated compounds, including this compound, demonstrated significant cell death in human lung fibroblasts at higher concentrations. The study highlighted the role of oxidative stress in mediating these effects.
Case Study 2: Environmental Impact
Research on the environmental fate of isocyanate compounds revealed that they can degrade into less harmful substances under specific conditions. However, their persistence in certain environments poses risks to both human health and ecosystems.
Summary of Biological Activities
Activity Type | Observations |
---|---|
Cytotoxicity | Induces cell death at high doses |
Mutagenicity | Potential mutagenic effects noted |
Enzyme Inhibition | Inhibits specific enzymatic pathways |
Properties
Molecular Formula |
C12H12BrNO |
---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
1-bromo-2-(1-isocyanatocyclopentyl)benzene |
InChI |
InChI=1S/C12H12BrNO/c13-11-6-2-1-5-10(11)12(14-9-15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
UBMRGTGGQBXVPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2Br)N=C=O |
Origin of Product |
United States |
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